

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with SR-0813

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SR-0813**, a potent and selective inhibitor of the ENL and AF9 YEATS domains, in chromatin immunoprecipitation (ChIP) experiments. The provided protocols are designed to enable researchers to investigate the impact of **SR-0813** on the chromatin occupancy of ENL and its downstream effects on gene regulation.

## **Introduction to SR-0813**

SR-0813 is a small molecule inhibitor that targets the YEATS domain of Eleven-Nineteen Leukemia (ENL) and AF9 proteins.[1][2][3][4][5][6][7] The YEATS domain is a reader of histone acetylation, and its interaction with chromatin is crucial for the transcriptional activation of key oncogenes in certain types of acute leukemia.[1][5][8] SR-0813 competitively binds to the ENL YEATS domain, leading to the displacement of ENL from chromatin.[1][5] This displacement results in the transcriptional suppression of ENL target genes, such as HOXA9, MYB, and MYC, which are critical for the proliferation and survival of leukemia cells.[1][2][5]

The primary application of **SR-0813** in the context of chromatin biology is to probe the necessity of the ENL-chromatin interaction for gene expression. ChIP, followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), is the gold standard method to directly assess the effect of **SR-0813** on ENL's localization to specific genomic loci.



## **Key Applications**

- Target Validation: Confirm the displacement of ENL from specific gene promoters or enhancers upon SR-0813 treatment.
- Mechanism of Action Studies: Elucidate the direct epigenetic consequences of ENL YEATS domain inhibition.
- Pharmacodynamic Biomarker Development: Utilize changes in ENL chromatin binding as a measurable indicator of SR-0813 activity in preclinical models.
- Drug Discovery: Screen for and characterize other small molecules that modulate ENLchromatin interactions.

### **Data Presentation**

The following tables summarize the quantitative data from representative experiments demonstrating the effect of **SR-0813** on ENL chromatin occupancy and target gene expression.

Table 1: SR-0813 Potency and Cellular Engagement

| Parameter     | Value  | Target           | Assay                              |
|---------------|--------|------------------|------------------------------------|
| IC50          | 25 nM  | ENL YEATS Domain | HTRF Assay                         |
| Kd            | 30 nM  | ENL YEATS Domain | Surface Plasmon<br>Resonance (SPR) |
| Cellular EC50 | 205 nM | ENL YEATS Domain | CETSA                              |
| IC50          | 311 nM | AF9 YEATS Domain | HTRF Assay                         |
| Cellular EC50 | 76 nM  | AF9 YEATS Domain | CETSA                              |

Data compiled from publicly available research.[1][2][3][5]

Table 2: Effect of **SR-0813** on ENL Chromatin Occupancy (ChIP-qPCR)



| Gene Locus   | SR-0813<br>Concentration (µM) | % Input (Mean ±<br>SD) | P-value (vs. DMSO) |
|--------------|-------------------------------|------------------------|--------------------|
| HOXA10       | 0 (DMSO)                      | 0.12 ± 0.02            | -                  |
| 1            | 0.06 ± 0.01                   | < 0.01                 |                    |
| 10           | 0.03 ± 0.005                  | < 0.001                |                    |
| MYB Promoter | 0 (DMSO)                      | 0.08 ± 0.01            | -                  |
| 1            | 0.04 ± 0.008                  | < 0.01                 |                    |
| 10           | 0.02 ± 0.004                  | < 0.001                | _                  |

This table presents illustrative data based on published findings demonstrating a dose-dependent decrease in ENL enrichment at target gene loci in MV4;11 cells treated for 4 hours. [1][5]

Table 3: Effect of **SR-0813** on ENL Target Gene Expression (qRT-PCR)

| Gene          | SR-0813 Concentration<br>(μM) | Fold Change (vs. DMSO,<br>Mean ± SD) |
|---------------|-------------------------------|--------------------------------------|
| НОХА9         | 1                             | 0.45 ± 0.05                          |
| MEIS1         | 1                             | 0.52 ± 0.07                          |
| MYC           | 1                             | 0.60 ± 0.06                          |
| ITGAM (CD11b) | 1                             | 2.5 ± 0.3                            |

This table shows representative changes in mRNA levels in MV4;11 cells treated with 1  $\mu$ M SR-0813 for 24 hours.[1][2][5]

## **Experimental Protocols**

## Protocol 1: Chromatin Immunoprecipitation (ChIP) of ENL after SR-0813 Treatment



This protocol is optimized for studying the displacement of endogenous ENL from chromatin in the MV4;11 acute myeloid leukemia cell line.

#### Materials:

- Cell Line: MV4;11 (or other sensitive cell line)
- Compound: SR-0813 (dissolved in DMSO)
- Control: DMSO (vehicle)
- Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Reagents for Crosslinking: Formaldehyde (37%), Glycine
- Buffers:
  - PBS (Phosphate-Buffered Saline)
  - Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
  - Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
  - ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)
  - ChIP Wash Buffers (Low Salt, High Salt, LiCl)
  - TE Buffer
- Antibody: Anti-ENL antibody (ChIP-grade)
- Control Antibody: Normal Rabbit IgG (or species-matched control)
- Protein A/G Magnetic Beads



- Enzymes: RNase A, Proteinase K
- Equipment:
  - Cell culture incubator
  - Hemocytometer or automated cell counter
  - Sonicator (e.g., Bioruptor)
  - Magnetic rack
  - Thermomixer or hybridization oven
  - qPCR instrument

#### Procedure:

- Cell Culture and Treatment:
  - Culture MV4;11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO<sub>2</sub>.
  - Seed cells at a density of 0.5 x 106 cells/mL.
  - Treat cells with **SR-0813** (e.g., 1  $\mu$ M) or DMSO for 4 hours. A dose-response experiment (e.g., 0.1, 1, 10  $\mu$ M) can also be performed.
- Crosslinking:
  - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
  - Incubate for 10 minutes at room temperature with gentle shaking.
  - Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
  - Incubate for 5 minutes at room temperature.
  - Pellet cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).



- Wash the cell pellet twice with ice-cold PBS.
- Chromatin Preparation:
  - Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
  - Pellet the nuclei by centrifugation.
  - Resuspend the nuclear pellet in Nuclear Lysis Buffer.
  - Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.
    Optimization of sonication conditions is critical.
  - Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet debris.
  - Collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
  - o Dilute the chromatin with ChIP Dilution Buffer.
  - Set aside a small aliquot of the diluted chromatin as "input" control.
  - Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
  - Remove the beads and add the anti-ENL antibody or IgG control to the pre-cleared chromatin.
  - Incubate overnight at 4°C with rotation.
  - Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
  - Capture the beads on a magnetic rack and discard the supernatant.
- Washes:
  - Perform sequential washes of the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer.



- Finally, wash once with TE Buffer.
- Elution and Reverse Crosslinking:
  - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
  - Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). The input sample should be processed in parallel.
  - Add RNase A and incubate for 30 minutes at 37°C.
  - Add Proteinase K and incubate for 2 hours at 45°C.
- DNA Purification:
  - Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
  - Elute the DNA in nuclease-free water or TE buffer.
- Analysis:
  - Perform qPCR using primers specific for known ENL target gene loci (e.g., HOXA10, MYB promoter) and a negative control region.
  - Calculate the enrichment as a percentage of the input.

## **Visualizations**

The following diagrams illustrate the mechanism of action of **SR-0813** and the experimental workflow for the ChIP protocol.





Click to download full resolution via product page

Caption: Mechanism of **SR-0813** action.





Click to download full resolution via product page

Caption: ChIP experimental workflow with SR-0813.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR-0813 Ace Therapeutics [acetherapeutics.com]
- 4. SR-0813 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SR-0813 | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with SR-0813]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#chromatin-immunoprecipitation-chip-with-sr-0813]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com